molecular formula C30H37N3O9 B2668087 Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate CAS No. 255714-00-2

Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate

Cat. No.: B2668087
CAS No.: 255714-00-2
M. Wt: 583.638
InChI Key: FQWZSLCGMVGFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a hexadecyl chain, three nitro groups, and a fluorene core with a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate typically involves multiple steps, starting with the preparation of the fluorene core. The fluorene core is nitrated to introduce the nitro groups at specific positions. The carboxylate group is then introduced through a carboxylation reaction. Finally, the hexadecyl chain is attached via esterification. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can remove nitro groups, converting them to amino groups.

    Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or imaging agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate involves its interaction with specific molecular targets and pathways. The nitro groups and fluorene core play crucial roles in its chemical reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate can be compared with other similar compounds, such as:

    2,5,7-Trinitro-9-oxo-9H-fluorene-4-carboxylic acid diethylamide: This compound shares a similar fluorene core and nitro groups but differs in the ester group attached.

    This compound: Similar in structure but may have variations in the alkyl chain length or functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

hexadecyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H37N3O9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-42-30(35)25-19-21(31(36)37)17-23-27(25)28-24(29(23)34)18-22(32(38)39)20-26(28)33(40)41/h17-20H,2-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWZSLCGMVGFNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H37N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.